(1R)-1-(3,4-difluorophenyl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(3,4-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIJRUFDDILTTN-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126534-41-6 | |
| Record name | (αR)-3,4-Difluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-1-(3,4-Difluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies for 1r 1 3,4 Difluorophenyl Ethan 1 Ol and Its Enantiomers
Precursor Synthesis: 1-(3,4-Difluorophenyl)ethan-1-one
The synthesis of the ketone precursor, 1-(3,4-difluorophenyl)ethan-1-one, is the foundational step. This section explores both conventional and alternative pathways to this key intermediate.
Conventional Chemical Preparations of 1-(3,4-Difluorophenyl)ethan-1-one, such as Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a principal method for the synthesis of aryl ketones. masterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org The most commonly employed catalyst is aluminum chloride (AlCl₃), which activates the acylating agent, facilitating the attack by the aromatic ring.
In the context of 1-(3,4-difluorophenyl)ethan-1-one synthesis, 1,2-difluorobenzene (B135520) is acylated. The reaction proceeds by the formation of a highly electrophilic acylium ion from the acylating agent and the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich 1,2-difluorobenzene ring. The fluorine atoms are deactivating groups, but the substitution occurs preferentially at the para position to one of the fluorine atoms due to steric and electronic effects.
A closely related and illustrative example is the synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966). In a patented procedure, 1,2-difluorobenzene is treated with chloroacetyl chloride in the presence of aluminum chloride in dichloromethane. The reaction is initially conducted at reflux, and after the addition of 1,2-difluorobenzene, the reflux is continued. This method reports a high yield of the corresponding ketone. chemicalbook.com
Table 1: Example of Friedel-Crafts Acylation for a Related Precursor
| Starting Material | Acylating Agent | Catalyst | Solvent | Reaction Conditions | Product | Yield |
| 1,2-Difluorobenzene | Chloroacetyl Chloride | AlCl₃ | Dichloromethane | Reflux | 2-Chloro-1-(3,4-difluorophenyl)ethanone | 98% chemicalbook.com |
Alternative Synthetic Pathways to 1-(3,4-Difluorophenyl)ethan-1-one
While Friedel-Crafts acylation is a dominant strategy, other methods for the synthesis of aryl ketones exist. One such alternative involves the reaction of organometallic reagents with carboxylic acid derivatives. For instance, organocadmium or organocuprate reagents can react with acyl chlorides to produce ketones. However, the application of these methods specifically for the synthesis of 1-(3,4-difluorophenyl)ethan-1-one is less commonly reported in the literature compared to the robust and well-established Friedel-Crafts approach. Another potential route could involve the oxidation of the corresponding secondary alcohol, 1-(3,4-difluorophenyl)ethanol, though this would typically be synthesized from the ketone itself, making it a less direct primary route to the ketone.
Enantioselective Chemical Synthesis of (1R)-1-(3,4-Difluorophenyl)ethan-1-ol
Achieving the desired (R)-stereochemistry at the carbinol center requires highly selective reduction methods. Asymmetric catalysis provides the most elegant and efficient means to this end.
Asymmetric Catalytic Reduction Methodologies
The conversion of the prochiral ketone, 1-(3,4-difluorophenyl)ethan-1-one, into the chiral alcohol, this compound, is a critical transformation. This is predominantly achieved through asymmetric catalytic reduction, which utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones. wikipedia.orgyoutube.com This reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS). wikipedia.orgyoutube.com
The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane and enhances the Lewis acidity of the endocyclic boron atom of the catalyst. The ketone substrate then coordinates to this Lewis acidic boron in a sterically controlled manner, positioning the larger substituent away from the chiral framework of the catalyst. An intramolecular hydride transfer from the coordinated borane to the ketone carbonyl then occurs through a six-membered ring transition state, leading to the formation of the chiral alcohol with high enantioselectivity. youtube.comnih.gov The catalyst is regenerated, allowing for a catalytic cycle.
The predictability and high enantiomeric excesses, often exceeding 90% ee, make the CBS reduction a highly attractive method for producing chiral alcohols like this compound. The stereochemical outcome can be reliably predicted based on the stereochemistry of the proline-derived catalyst used. For the synthesis of the (R)-alcohol, the (S)-oxazaborolidine catalyst is typically employed.
Table 2: Representative Data for CBS Reduction of Ketones
| Substrate | Catalyst | Reducing Agent | Product | Enantiomeric Excess (ee) |
| Prochiral Ketone | (S)-Oxazaborolidine | Borane (BH₃) | (R)-Alcohol | Typically >90% |
Asymmetric transfer hydrogenation (ATH) is another highly effective method for the enantioselective reduction of ketones. This technique utilizes a hydrogen donor, commonly an isopropanol (B130326)/base mixture or a formic acid/triethylamine (B128534) azeotrope, to transfer hydrogen to the ketone in the presence of a chiral transition metal catalyst. Ruthenium-based catalysts, particularly those developed by Noyori and others, are prominent in this field.
These catalysts typically feature a ruthenium center coordinated to a chiral diamine ligand and an arene ligand. The accepted mechanism involves the formation of a ruthenium hydride species, which then delivers the hydride to the carbonyl carbon of the ketone via a six-membered pericyclic transition state. The chirality of the resulting alcohol is dictated by the stereochemistry of the chiral ligand.
For the synthesis of this compound, a ruthenium catalyst bearing an (R,R)-configured chiral diamine ligand would be employed. The reaction conditions are generally mild, and the method is known for its high efficiency and enantioselectivity.
Table 3: Representative Data for Asymmetric Transfer Hydrogenation of Ketones
| Substrate | Catalyst System | Hydrogen Source | Product | Enantiomeric Excess (ee) |
| Prochiral Ketone | [RuCl₂(arene)((R,R)-diamine)] | Formic acid/triethylamine or Isopropanol/base | (R)-Alcohol | Often >95% |
Chiral Metal Complex Catalysis (e.g., Rhodium, Ruthenium, Cobalt)
The use of chiral metal complexes as catalysts for the asymmetric reduction of ketones is a powerful tool for accessing enantiomerically pure alcohols. These catalysts typically consist of a central metal atom (such as rhodium, ruthenium, or cobalt) coordinated to a chiral ligand. The ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the reduction.
Rhodium (Rh): Rhodium-based catalysts, often in combination with chiral diamine ligands, have been employed for the asymmetric transfer hydrogenation of aromatic ketones. sigmaaldrich.com For instance, a patented process describes the use of a Rhodium catalyst for the preparation of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol through catalytic hydrogen transfer reduction of the corresponding ketone. google.com This method is highlighted for its low cost and suitability for industrial production. google.com Three-component enantioselective 3,4-oxyamination of 1,3-dienes has also been achieved using an electron-rich planar chiral Rhodium indenyl catalyst, yielding vicinal amino alcohol motifs with high enantioselectivities. nih.gov
Ruthenium (Ru): Ruthenium catalysts, particularly those of the Noyori-type, are highly effective for the asymmetric hydrogenation and transfer hydrogenation of ketones. sigmaaldrich.comthieme-connect.de These catalysts typically feature a ruthenium center coordinated to a chiral diamine and a phosphine (B1218219) ligand. The asymmetric transfer hydrogenation of acetophenone (B1666503) using RuCl(p-cymene)[(S,S)-Ts-DPEN] is a well-established example. sigmaaldrich.com Studies have shown that the diamine ligand has a significant influence on the reaction conversion, while the bisphosphine ligand affects the enantiomeric excess. mdpi.com The electronic nature of the sulfonamide on the diamine ligand has been found to have a minimal effect on enantioselectivity in aqueous media. thieme-connect.de Furthermore, amide-directed asymmetric hydrogenation of naphthalenes using a ruthenium catalyst has been reported to yield chiral products with up to 99% ee. dicp.ac.cn Cinchona alkaloid-based NNP ligands have also been used with ruthenium complexes for the asymmetric hydrogenation of various ketones, achieving extremely high enantioselectivities. nih.gov
Cobalt (Co): Cobalt-catalyzed asymmetric reactions have emerged as a valuable alternative, often utilizing more earth-abundant metals. Cobalt catalysts have demonstrated high efficiency in the enantioselective reductive amination of ketones and the reductive cross-coupling of organohalides. chinesechemsoc.orgnih.gov For the reduction of ketones, cobalt-catalyzed asymmetric hydrogenation can produce chiral vicinal amino alcohols with high yields and excellent enantioselectivities (up to 99% ee). nih.gov Mechanistic studies suggest a non-redox cobalt(II) catalytic cycle. nih.gov A highly enantioselective cobalt-catalyzed semipinacol rearrangement of symmetric α,α-diarylallylic alcohols has also been developed. chemrxiv.org
Table 1: Comparison of Chiral Metal Catalysts in Asymmetric Ketone Reduction
| Metal | Typical Ligands | Key Features | Reported Enantiomeric Excess (ee) |
| Rhodium (Rh) | Chiral Diamines, Planar Chiral Indenyl | Effective in transfer hydrogenation, applicable to industrial scale. | High enantioselectivities reported. nih.gov |
| Ruthenium (Ru) | Chiral Diamines (e.g., Ts-DPEN), Bisphosphines, Cinchona Alkaloids | Highly efficient and versatile for hydrogenation and transfer hydrogenation. sigmaaldrich.comnih.gov | Up to 99.9% ee. nih.gov |
| Cobalt (Co) | Salen-type ligands, Pyridine-based ligands | Earth-abundant metal, effective for reductive amination and cross-coupling. chinesechemsoc.orgnih.gov | Up to 99% ee. nih.gov |
Other Chiral Reducing Agents (e.g., (−)-Diisopinocampheylchloroborane [(−)-DIP-Cl])
Stoichiometric chiral reducing agents offer another reliable method for the asymmetric reduction of prochiral ketones. Among these, (−)-Diisopinocampheylchloroborane, commonly known as (−)-DIP-Chloride, is a versatile and highly effective reagent. researchgate.net
(−)-DIP-Chloride is derived from the hydroboration of α-pinene, a readily available chiral natural product. It is particularly effective for the reduction of aryl alkyl ketones, providing the corresponding alcohols in high enantiomeric excess. researchgate.net The reduction of 2-fluoro- and 2,2-difluoroacetophenones with this reagent yields the corresponding (R)-alcohols in 95% and 85% ee, respectively. researchgate.net The stereochemical outcome is dictated by the transfer of a hydride from the bulky diisopinocampheyl group to the less sterically hindered face of the ketone. A well-defined transition state model, often referred to as the Corey-Bakshi-Shibata (CBS) reduction model, explains the high degree of enantioselectivity observed in these reactions. youtube.com This model involves the coordination of the ketone to the boron atom, followed by an intramolecular hydride transfer. youtube.com
A patented method for producing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol utilizes a complex of (S)-diphenylprolinol and trimethyl borate (B1201080) as a chiral catalyst with borane dimethyl sulfide as the reducing agent. google.com This highlights the application of borane-based reductions in synthesizing precursors to important pharmaceutical compounds.
Table 2: Asymmetric Reduction with (−)-DIP-Chloride
| Substrate | Product Configuration | Reported Enantiomeric Excess (ee) |
| 2-Fluoroacetophenone | R-alcohol | 95% researchgate.net |
| 2,2-Difluoroacetophenone | R-alcohol | 85% researchgate.net |
| Aryl perfluorinated ketones | Optically active alcohols | Very high ee researchgate.net |
Optimization of Reaction Parameters for Enantiomeric Excess
Achieving high enantiomeric excess (ee) in the synthesis of this compound is critically dependent on the careful optimization of several reaction parameters. These include the design of the catalyst and its loading, the choice of solvent, and the reaction temperature.
Catalyst Loading and Ligand Design
The structure of the chiral ligand and the catalyst loading are paramount in determining both the activity and enantioselectivity of an asymmetric catalytic reaction.
Ligand Design: The design of the chiral ligand is a cornerstone of asymmetric catalysis. The ligand's steric and electronic properties create a specific chiral environment that dictates the approach of the substrate to the catalytic center. For instance, in ruthenium-catalyzed asymmetric hydrogenation, the choice of the bisphosphine ligand has a more pronounced effect on the enantiomeric excess than the diamine ligand. mdpi.com The development of modular ligands, where substituents can be systematically varied, allows for the fine-tuning of catalyst performance for a specific substrate. nih.gov Computational modeling and quantitative structure-activity relationship (QSAR) studies can aid in predicting the optimal ligand structure, potentially reducing the empirical effort required for catalyst optimization. nih.govnih.gov Novel catalyst designs, such as those incorporating chiral substituents near the active site in Knölker-type catalysts, have shown promise in improving enantioselectivity for the hydrogenation of acetophenone and related compounds. mdpi.com
Catalyst Loading: The amount of catalyst used, or catalyst loading, can also impact the reaction's outcome. While a higher catalyst loading might increase the reaction rate, it can sometimes lead to a decrease in enantioselectivity. nih.gov Conversely, very low catalyst loadings, while economically and environmentally desirable, may result in incomplete conversion or require longer reaction times. mdpi.com Finding the optimal catalyst loading is a balance between achieving high conversion and maintaining excellent enantioselectivity. For the asymmetric hydrogenation of α-primary amino ketones, a low catalyst loading (up to 1000 S/C ratio) was successfully employed on a gram scale. nih.gov
Solvent Effects on Stereoselectivity (e.g., THF, Ethanol (B145695), Aprotic Organic Solvents)
The solvent in which a reaction is conducted is not merely an inert medium but can play a crucial role in influencing the stereochemical outcome. rsc.orgresearchgate.net
The polarity, protic or aprotic nature, and coordinating ability of the solvent can affect the stability of the transition states leading to the different enantiomers. researchgate.net For instance, in the asymmetric transfer hydrogenation of ketones, solvents like tetrahydrofuran (B95107) (THF) and ethanol are commonly used. wikipedia.orgresearchgate.net The choice between an aprotic organic solvent and a protic one can significantly alter the enantioselectivity. wikipedia.orgresearchgate.net In some cases, the use of aqueous media has been shown to enhance reaction rates. thieme-connect.de Solvent effects can be complex, and sometimes non-linear relationships between solvent composition and enantioselectivity are observed, suggesting the formation of different solute-solvent clusters that act as the reactive species. rsc.org In certain catalytic systems, like with some Knölker-type catalysts, the enantioselectivity can be less susceptible to solvent effects. mdpi.com
Temperature Control in Asymmetric Reductions
Temperature is a critical parameter that can significantly influence the enantioselectivity of a reaction.
Generally, lower reaction temperatures lead to higher enantiomeric excesses. This is because the difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the thermal energy (kT) at lower temperatures. However, this is not always the case, and in some instances, higher enantioselectivity has been observed at elevated temperatures. rsc.org This "abnormal" temperature effect can be due to a shift in the rate-determining step or changes in the catalyst's aggregation state. Increasing the reaction temperature can also sometimes lead to a decrease in enantioselectivity while improving the reaction yield. nih.gov Therefore, a careful study of the temperature profile of a reaction is essential to find the optimal balance between reaction rate and stereoselectivity. dergipark.org.tr
Table 3: Influence of Reaction Parameters on Enantiomeric Excess
| Parameter | General Trend | Exceptions/Considerations |
| Catalyst Loading | Lower loading can sometimes improve ee. | May lead to lower conversion rates. Optimal loading is a balance. mdpi.comnih.gov |
| Ligand Design | Critical for high ee. Steric and electronic properties are key. | Optimal ligand is substrate-specific. Modular design and computational studies are beneficial. nih.govmdpi.com |
| Solvent | Can significantly influence ee through solvation of transition states. | Effects can be non-linear. Aqueous media can sometimes enhance rates. thieme-connect.dersc.org |
| Temperature | Lower temperatures generally favor higher ee. | "Abnormal" temperature effects are possible. Higher temperatures may increase yield at the cost of ee. nih.govrsc.org |
Role of Chiral Auxiliaries in Diastereoselective Approaches
An alternative strategy to direct asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.
This approach transforms a prochiral substrate into a chiral molecule, and subsequent reactions proceed diastereoselectively rather than enantioselectively. The steric and electronic properties of the chiral auxiliary create a facial bias, leading to the preferential formation of one diastereomer over the other.
Commonly used chiral auxiliaries are often derived from readily available and inexpensive natural products like amino acids, terpenes, or carbohydrates. researchgate.netresearchgate.net For the synthesis of chiral alcohols, a prochiral ketone can be converted into a chiral enolate by reaction with a chiral auxiliary. Subsequent reduction of the carbonyl group is then directed by the auxiliary. Evans' oxazolidinone auxiliaries are widely used for stereoselective aldol (B89426) reactions, which can establish two contiguous stereocenters. wikipedia.org Other examples include pseudoephenamine, which is effective in diastereoselective alkylation reactions. nih.gov
In the context of synthesizing this compound, a chiral auxiliary could be attached to the 3',4'-difluoroacetophenone (B1295030) molecule, for example, by forming a chiral ketal or enamine. The subsequent reduction of the ketone would then be directed by the auxiliary, leading to a diastereomerically enriched product. Cleavage of the auxiliary would then yield the desired enantiomerically pure alcohol. The success of this approach relies on the high diastereoselectivity of the reduction step and the ease of removal of the auxiliary without racemization of the product. scielo.org.mx
Biocatalytic Synthesis of Chiral (3,4-Difluorophenyl)ethan-1-ol Derivatives
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral molecules. nih.govtudelft.nl This approach utilizes enzymes or whole microbial cells to catalyze stereoselective transformations, often under mild reaction conditions. nih.govmdpi.com
Ketoreductase (KRED) and Alcohol Dehydrogenase (ADH) Applications
Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are widely employed for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. jiangnan.edu.cntudelft.nl These enzymes, often used interchangeably, catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the substrate. jiangnan.edu.cngoogle.com The stereoselectivity of the reduction is determined by the specific enzyme used, with different enzymes favoring the formation of either the (R)- or (S)-enantiomer. jiangnan.edu.cnnih.gov
Several studies have demonstrated the successful application of KREDs and ADHs in the synthesis of this compound and related chiral alcohols. For instance, a ketoreductase, KR-01, was identified for the transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone into (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate for Ticagrelor, with near 100% conversion and greater than 99.9% enantiomeric excess (ee). researchgate.net Similarly, a new alcohol dehydrogenase from Rhodococcus kyotonensis has been utilized for the stereoselective synthesis of the same Ticagrelor intermediate. dntb.gov.ua The versatility of these enzymes is further highlighted by their ability to reduce a broad range of ketone substrates. nih.gov
The general reaction for the KRED/ADH catalyzed reduction is illustrated below:
Figure 1: General reaction for the KRED/ADH catalyzed reduction of 3',4'-difluoroacetophenone.
Whole-Cell Biocatalysis for Asymmetric Reduction
Utilizing whole microbial cells for asymmetric reductions offers several advantages over using isolated enzymes. mdpi.combohrium.com These include the elimination of costly and time-consuming enzyme purification steps and the presence of endogenous systems for cofactor regeneration, which is crucial for the economic feasibility of the process. mdpi.comnih.gov
A variety of microorganisms, including yeasts and bacteria, have been screened and identified for their ability to asymmetrically reduce 3',4'-difluoroacetophenone and its derivatives. For example, growing and resting cells of Candida parapsilosis 104659 were shown to reduce 1-(3,4-difluorophenyl)-3-nitropropan-1-one to the corresponding (S)-alcohol with over 99% conversion and 98% ee. rsc.org In another study, recombinant E. coli whole cells were effectively used for the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol. nih.gov The use of whole-cell biocatalysts has been successfully applied to the synthesis of various chiral alcohols, demonstrating the broad applicability of this approach. mdpi.combohrium.comresearchgate.net
However, challenges such as substrate and product inhibition can limit the efficiency of whole-cell biotransformations. bohrium.com Strategies to overcome these limitations, such as process optimization and the use of biphasic systems, are often employed.
Enzyme Engineering and Directed Evolution for Enhanced Stereoselectivity and Substrate Scope
While naturally occurring enzymes offer a valuable starting point, their properties may not always be optimal for industrial applications. Enzyme engineering and directed evolution are powerful techniques used to tailor enzymes with improved characteristics, such as enhanced stereoselectivity, increased activity, and a broader substrate scope. nih.govtudelft.nltudelft.nl
Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired traits. caltech.edu This typically involves generating a library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved performance. This approach has been successfully used to enhance the stereoselectivity of ketoreductases for the synthesis of specific chiral alcohols. nih.govnih.gov For example, directed evolution of an alcohol dehydrogenase from Thermoanaerobacter brockii resulted in mutants with improved activity towards ethyl secodione. rsc.org Similarly, laboratory evolution of another alcohol dehydrogenase produced variants with improved turnover numbers for the redox transformations of 1-phenylethane-1,2-diol. nih.gov
Structure-guided mutagenesis, which involves making specific changes to the enzyme's amino acid sequence based on its three-dimensional structure, is another common strategy. rsc.org By modifying residues in the active site, researchers can alter the enzyme's substrate binding and catalytic properties to favor the production of a specific enantiomer. nih.govresearchgate.net
Process Intensification in Bioreductions (e.g., High Substrate Loading, Space-Time Yield)
For a biocatalytic process to be economically viable on an industrial scale, it is crucial to achieve high productivity. Process intensification strategies aim to maximize the efficiency of the bioreduction by, for example, increasing the substrate concentration (loading) and the space-time yield (STY), which is the amount of product formed per unit volume per unit time.
One of the major challenges in bioreductions is the often low aqueous solubility of hydrophobic ketone substrates. researchgate.net To address this, co-solvents such as isopropanol are frequently used. Isopropanol can serve the dual purpose of solubilizing the substrate and acting as a co-substrate for cofactor regeneration. researchgate.net In a notable example, the bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone was successfully carried out at a very high substrate concentration of 500 g/L using a ketoreductase, achieving a near 100% conversion and a space-time yield of 145.8 mmol/L/h. researchgate.net Another study on the same substrate using an engineered carbonyl reductase achieved a complete reduction of 400 g/L of the substrate in 11 hours, resulting in a high space-time yield of 809 g/L·d. researchgate.net These examples highlight the potential for significant process intensification in biocatalytic reductions.
The table below summarizes key data from studies focused on the process intensification of related bioreductions.
Table 1: Process Intensification in the Bioreduction of Ketones
| Substrate | Biocatalyst | Substrate Loading (g/L) | Conversion (%) | Enantiomeric Excess (ee, %) | Space-Time Yield (STY) | Reference |
|---|---|---|---|---|---|---|
| 2-chloro-1-(3,4-difluorophenyl)ethanone | Ketoreductase (KRED) KR-01 | 500 | ~100 | >99.9 | 145.8 mmol/L/h | researchgate.net |
| 2-chloro-1-(3,4-difluorophenyl)ethanone | Engineered Carbonyl Reductase LsCRM3 | 400 | 100 | 99.9 | 809 g/L·d | researchgate.net |
| 3',5'-Bis(trifluoromethyl)acetophenone | Recombinant E. coli/pET-28a(+)-KR01 | 600 | 98.3 | >99.9 | 59 g/L/h | researchgate.net |
Utilization of Deep Eutectic Solvents (DES) and Natural Deep Eutectic Solvents (NADES) in Biocatalysis
Deep eutectic solvents (DES) and their natural counterparts (NADES) are emerging as green and sustainable alternatives to conventional organic solvents in biocatalysis. tudelft.nlnih.govresearchgate.net These solvents are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, with a hydrogen bond donor (HBD), like sugars, organic acids, or alcohols. tudelft.nlmdpi.commdpi.com The resulting mixture has a significantly lower melting point than its individual components. universiteitleiden.nl
DES and NADES offer several advantages in biocatalytic reactions. They can enhance the solubility of hydrophobic substrates, improve enzyme stability, and in some cases, even influence the stereoselectivity of the reaction. tudelft.nltudelft.nl For instance, the use of a choline chloride-glucose NADES in the whole-cell reduction of β-ketonitriles served as both a co-solvent and a source of glucose for cofactor regeneration. rsc.org The biocompatibility of these solvents with both isolated enzymes and whole cells has been demonstrated in various studies. tudelft.nlresearchgate.net
The composition of DES and NADES can be tailored to optimize the reaction conditions for a specific biocatalytic transformation. mdpi.comnih.gov This "designer solvent" approach allows for fine-tuning of properties like polarity and viscosity to achieve higher conversions and selectivities. researchgate.net While the application of DES and NADES in the synthesis of this compound is still an area of active research, their potential to create more efficient and environmentally friendly biocatalytic processes is significant. tudelft.nltudelft.nl
Resolution of Racemic 1-(3,4-Difluorophenyl)ethan-1-ol
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution (EKR) is a particularly attractive approach due to the high enantioselectivity often exhibited by enzymes. nih.govinfona.pl
Lipases are a class of enzymes commonly employed for the resolution of racemic alcohols. polimi.itnih.gov They catalyze the enantioselective acylation or deacylation of the alcohol, leading to the separation of the unreacted alcohol and the esterified product. For example, lipase-catalyzed kinetic resolution has been successfully applied to the synthesis of intermediates for the heart rate-reducing agent Ivabradine, achieving a 96:4 enantiomeric ratio of the alcohol precursor. polimi.it
The general principle of lipase-catalyzed kinetic resolution of a racemic alcohol is shown below:
Figure 2: General principle of lipase-catalyzed kinetic resolution of a racemic alcohol.
In the context of 1-(3,4-difluorophenyl)ethan-1-ol, a lipase (B570770) that preferentially acylates the (S)-enantiomer would leave the desired (R)-enantiomer unreacted. The separation of the resulting (R)-alcohol and the (S)-ester can then be achieved by standard chromatographic techniques. The efficiency of the resolution is quantified by the enantiomeric ratio (E), with higher E values indicating better separation. nih.gov Various lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia, have been shown to be effective in resolving a wide range of racemic alcohols. infona.plnih.govru.nl The choice of solvent and acyl donor can also significantly impact the enantioselectivity and reaction rate of the resolution. infona.pl
Diastereomeric Salt Formation and Separation
One of the most established methods for resolving racemic mixtures is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org Once separated, the desired enantiomer is recovered by cleaving the salt. wikipedia.org
The choice of the chiral resolving agent is critical for the successful separation of enantiomers. Commonly used agents for resolving racemic alcohols include chiral acids, which form diastereomeric esters. libretexts.org Examples of such acids include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org For the resolution of racemic 1-(3,4-difluorophenyl)ethan-1-ol, acidic resolving agents are employed to react with the alcohol and form diastereomeric esters. The effectiveness of a particular resolving agent depends on its ability to form well-defined, crystalline salts with one of the enantiomers, leading to a significant difference in solubility between the two diastereomeric salts. wikipedia.org The selection process often involves screening a variety of resolving agents to identify the one that provides the best separation efficiency. wikipedia.org
Table 1: Common Chiral Resolving Agents for Alcohols
| Resolving Agent | Type |
| (+)-Tartaric Acid | Chiral Acid |
| (-)-Malic Acid | Chiral Acid |
| (-)-Mandelic Acid | Chiral Acid |
| (+)-Camphor-10-sulfonic acid | Chiral Acid |
Crystallization-based resolution is the cornerstone of diastereomeric salt separation. wikipedia.org After the formation of the diastereomeric salts, the mixture is typically dissolved in a suitable solvent. Due to their different solubilities, one diastereomer will preferentially crystallize out of the solution upon cooling or concentration. libretexts.org This solid, enriched in one diastereomer, is then separated by filtration. libretexts.org The other diastereomer remains in the mother liquor. wikipedia.org The efficiency of this process is highly dependent on the crystallization conditions, including the choice of solvent, temperature, and cooling rate. To achieve high enantiomeric purity, multiple recrystallization steps may be necessary. Following separation, the chiral resolving agent is removed, often by hydrolysis, to yield the enantiomerically pure alcohol. libretexts.orglibretexts.org
Chiral Chromatographic Separation Methods (e.g., Chiral SFC, HPLC)
Chiral chromatography is a powerful technique for the separation of enantiomers, offering high efficiency and broad applicability. csfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. youtube.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are commonly employed for this purpose. sigmaaldrich.com
For the separation of 1-(3,4-difluorophenyl)ethan-1-ol enantiomers, various CSPs can be utilized. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their excellent chiral recognition capabilities for a broad range of compounds, including alcohols. nih.gov The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol or isopropanol, is crucial for optimizing the separation. csfarmacie.cz Temperature and flow rate also play a significant role in achieving baseline resolution of the enantiomers. sigmaaldrich.com Chiral SFC, which uses supercritical carbon dioxide as the main mobile phase component, offers advantages such as faster analysis times and reduced solvent consumption compared to HPLC.
Table 2: Comparison of Chiral Chromatographic Methods
| Method | Stationary Phase | Mobile Phase | Key Advantages |
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Alcohol mixtures | High resolution, well-established |
| Chiral SFC | Chiral Stationary Phase (e.g., polysaccharide-based) | Supercritical CO2/Co-solvent | Fast, reduced organic solvent use |
Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a highly selective method for separating enantiomers that leverages the stereospecificity of enzymes. jocpr.com In this process, an enzyme, typically a lipase, selectively catalyzes the transformation of one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. jocpr.comnih.gov For racemic 1-(3,4-difluorophenyl)ethan-1-ol, a lipase can be used to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. researchgate.net
Dynamic kinetic resolution (DKR) is an advancement over EKR that can theoretically achieve a 100% yield of the desired enantiomer. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the entire racemic substrate is converted into a single, desired enantiomer. For the resolution of alcohols, DKR often involves a lipase for the kinetic resolution and a metal catalyst for the racemization of the unreacted enantiomer.
Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia, are frequently used for the kinetic resolution of alcohols. researchgate.netmdpi.com The choice of acyl donor and solvent can significantly influence the enantioselectivity and reaction rate. researchgate.net
Challenges and Advantages of Resolution Techniques
Each resolution technique presents a unique set of advantages and challenges.
Diastereomeric salt resolution is a well-established and scalable method. wikipedia.org However, it can be a trial-and-error process to find a suitable resolving agent and crystallization conditions. wikipedia.org A significant drawback is that the theoretical maximum yield for the desired enantiomer is 50%. nih.gov
Chiral chromatography offers high separation efficiency and can be applied to a wide range of compounds. csfarmacie.cz It is also amenable to both analytical and preparative scale separations. csfarmacie.cz The main disadvantages are the high cost of chiral stationary phases and the large volumes of solvents required for preparative separations, although SFC can mitigate the latter. sigmaaldrich.com
Enzymatic kinetic resolution provides excellent enantioselectivity under mild reaction conditions. jocpr.com However, like classical resolution, the maximum yield is limited to 50%. jocpr.com Dynamic kinetic resolution overcomes this yield limitation, but it requires the development of a compatible catalytic system for both the enzymatic resolution and the in-situ racemization, which can be challenging.
Table 3: Overview of Resolution Techniques
| Technique | Advantages | Challenges |
| Diastereomeric Salt Formation | Scalable, well-established. wikipedia.org | Empirical selection of resolving agent, 50% maximum yield. wikipedia.orgnih.gov |
| Chiral Chromatography | High efficiency, broad applicability. csfarmacie.cz | High cost of CSPs, solvent consumption (HPLC). sigmaaldrich.com |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild conditions. jocpr.com | 50% maximum yield. jocpr.com |
| Dynamic Kinetic Resolution | Theoretical 100% yield. | Requires compatible dual catalytic system. |
Stereochemical Characterization and Enantiopurity Assessment of 1r 1 3,4 Difluorophenyl Ethan 1 Ol
Analytical Techniques for Enantiomeric Excess (ee) Determination
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other in a mixture. Its determination is a critical step in asymmetric synthesis and quality control. Several sophisticated analytical techniques are utilized for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. chromatographyonline.com The direct approach, which involves the use of a chiral stationary phase (CSP), is the most common and powerful method for resolving enantiomeric pairs without prior derivatization. chromatographyonline.comtcichemicals.com
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies of interaction, leading to different retention times on the column and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose and coated or immobilized on a silica support, are among the most versatile and widely used for separating a broad range of chiral compounds, including aromatic secondary alcohols. chromatographyonline.commerckmillipore.com
Method development for the enantioseparation of a compound like 1-(3,4-difluorophenyl)ethan-1-ol typically involves screening a set of CSPs with different mobile phase compositions. chromatographyonline.com Common modes of operation include normal-phase, reversed-phase, and polar organic modes. merckmillipore.comsigmaaldrich.com In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like 2-propanol or ethanol) are typically used. chromatographyonline.com The choice of alcohol and its concentration in the mobile phase are critical parameters that are adjusted to optimize resolution and retention time. For acidic or basic analytes, small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be added to the mobile phase to improve peak shape and resolution. chromatographyonline.com
Table 1: Illustrative Chiral HPLC Screening Conditions for Aromatic Secondary Alcohols
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) | Condition 3 (Polar Organic) |
| Column | Chiralpak® AD-H (Amylose derivative) | Chiralcel® OD-H (Cellulose derivative) | Chiralpak® IA (Immobilized Amylose) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / Ethanol (B145695) (85:15, v/v) | Methanol / Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
This table represents typical starting conditions for method development and does not correspond to a specific analysis of (1R)-1-(3,4-difluorophenyl)ethan-1-ol.
Once a separation is achieved, the enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula: ee (%) = [(A1 - A2) / (A1 + A2)] x 100, where A1 is the area of the major enantiomer and A2 is the area of the minor enantiomer.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. chromatographyonline.com The technique primarily uses supercritical carbon dioxide (CO₂) as the main mobile phase, which is non-toxic and non-flammable. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to liquid mobile phases used in HPLC. chromatographyonline.com
Similar to chiral HPLC, SFC relies on chiral stationary phases to achieve enantioseparation. Polysaccharide-based CSPs are highly effective and widely used in SFC. ymc.euchiraltech.com To elute analytes from the column, an organic solvent, known as a modifier, is typically added to the supercritical CO₂. Alcohols such as methanol, ethanol, and 2-propanol are the most common modifiers, with methanol often providing the highest elution strength. chromatographyonline.comchiraltech.com Additives, such as basic or acidic modifiers, can be used to improve peak shape and selectivity for ionizable compounds. chiraltech.com
The advantages of SFC include reduced analysis times, significantly lower consumption of organic solvents, and high resolution, making it an attractive technique for both analytical and preparative-scale chiral purifications. ymc.euwaters.com
Table 2: Representative Chiral SFC Method Development Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | CHIRAL ART Cellulose-SB (5 µm) | CHIRAL ART Amylose-SA (3 µm) |
| Mobile Phase | CO₂ / Methanol (80:20, v/v) | CO₂ / Ethanol + 0.1% DEA (85:15, v/v) |
| Flow Rate | 3.0 mL/min | 2.5 mL/min |
| Outlet Pressure | 150 bar | 150 bar |
| Temperature | 35 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
This table represents typical conditions for chiral SFC and does not correspond to a specific analysis of this compound.
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property is known as optical activity. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation.
The measured rotation, or observed rotation (α), is dependent on the compound, concentration, path length of the sample cell, temperature, and wavelength of the light. To standardize this measurement, the specific rotation ([α]) is calculated. It is an intrinsic physical property of a chiral compound. The formula for specific rotation for a compound in solution is:
[α]Tλ = α / (c × l)
where:
α is the observed rotation in degrees.
T is the temperature (usually 20 or 25 °C).
λ is the wavelength of light (commonly the sodium D-line, 589 nm).
c is the concentration of the solution in g/mL.
l is the path length of the polarimeter tube in decimeters (dm).
Once the specific rotation of an enantiomerically pure sample is known, polarimetry can be used to determine the enantiomeric excess of a mixture. The enantiomeric excess is calculated by comparing the specific rotation of the mixture to that of the pure enantiomer:
ee (%) = ([α]mixture / [α]pure enantiomer) x 100
In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, NMR spectroscopy can be adapted to determine enantiomeric excess by introducing a chiral environment. This is most commonly achieved by using a chiral solvating agent (CSA).
A CSA is an enantiomerically pure compound that forms rapid and reversible, non-covalent diastereomeric complexes with the enantiomers of the analyte. sigmaaldrich.comresearchgate.net These diastereomeric complexes have different spatial arrangements and are therefore electronically distinct, resulting in different chemical shifts (anisochrony) in the NMR spectrum for corresponding protons (or other nuclei) of the two enantiomers. chromatographyonline.com
By integrating the signals corresponding to each diastereomeric complex, the ratio of the enantiomers in the sample can be accurately determined. The selection of an appropriate CSA and solvent is crucial and often empirical. chromatographyonline.com The effectiveness of a CSA depends on the strength and geometry of the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that lead to the formation of the diastereomeric solvates. sigmaaldrich.com This technique is particularly useful as it does not require physical separation of the enantiomers and can provide a direct measure of their ratio in solution.
Determination of Absolute Configuration
Determining the absolute three-dimensional arrangement of atoms of a chiral molecule is a fundamental aspect of its characterization. For this compound, the "(1R)" designation specifies the configuration at the chiral center. Several methods can be used to establish this.
Asymmetric Synthesis: Often, the absolute configuration of a product is inferred from the known mechanism of the enantioselective reaction used to create it. The synthesis of a specific enantiomer like this compound is typically achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-(3,4-difluorophenyl)ethan-1-one. This can be accomplished using well-established chiral catalysts or biocatalysts (enzymes such as ketoreductases) that are known to produce a product with a specific and high-purity stereochemistry. researchgate.netacs.org The stereochemical outcome of these reactions is predictable, allowing for the assignment of the absolute configuration.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a molecule. However, it requires the formation of a suitable, high-quality crystal. For organic molecules containing only light atoms (C, H, O, F), determining the absolute configuration can be challenging. A common strategy is to derivatize the alcohol with a chiral reagent that contains a heavy atom (e.g., bromine). The known configuration of the derivatizing agent and the resulting crystal structure of the diastereomer allow for unambiguous assignment of the original alcohol's stereocenter.
NMR Spectroscopy of Diastereomeric Derivatives: The absolute configuration of secondary alcohols can be determined using NMR by converting them into diastereomeric esters with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). tcichemicals.com After esterification with both (R)- and (S)-Mosher's acid, the ¹H or ¹⁹F NMR spectra of the resulting diastereomers are compared. Systematic differences in the chemical shifts of protons near the newly formed ester linkage can be used to deduce the absolute configuration of the original alcohol based on established empirical models. tcichemicals.com
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be determined unambiguously without the need for crystallization or derivatization. chiraltech.com
Synthetic Transformations and Applications of 1r 1 3,4 Difluorophenyl Ethan 1 Ol As a Chiral Building Block
Derivatization Reactions of the Hydroxyl Group
The secondary hydroxyl group is a key reactive site in (1R)-1-(3,4-difluorophenyl)ethan-1-ol, allowing for a variety of transformations that are fundamental to its role as a synthetic intermediate.
Oxidation to Corresponding Ketones or Carboxylic Acids
The oxidation of the secondary alcohol this compound provides a direct route to the corresponding ketone, 1-(3,4-difluorophenyl)ethanone. This transformation is a critical step in many synthetic pathways. A variety of oxidizing agents can be employed for this purpose. libretexts.org
Common laboratory reagents for this oxidation include chromium-based compounds like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid, or pyridinium (B92312) chlorochromate (PCC). libretexts.org PCC is considered a milder reagent, effective for converting primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation. libretexts.org Other reagents such as potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) are also effective for oxidizing secondary alcohols to ketones. libretexts.orgchemguide.co.uk The general transformation is as follows:
While secondary alcohols typically resist overoxidation, strong oxidizing conditions can potentially lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group, ultimately forming carboxylic acids, though this is not a typical or desired reaction pathway for this substrate. The primary and most efficient oxidation product is the ketone. chemguide.co.uk
Biocatalytic methods have also been developed, often focusing on the reverse reaction—the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) to its corresponding chiral alcohol, which is a key intermediate for various pharmaceuticals. researchgate.netresearchgate.net
Table 1: Reagents for Oxidation of Secondary Alcohols
| Oxidizing Agent | Product Type | Typical Conditions |
|---|---|---|
| Chromic Acid (H₂CrO₄) | Ketone | Aqueous H₂SO₄, CrO₃ libretexts.org |
| Pyridinium Chlorochromate (PCC) | Ketone | CH₂Cl₂ libretexts.org |
| Sodium Dichromate (Na₂Cr₂O₇) | Ketone | Dilute H₂SO₄, heat chemguide.co.uk |
Esterification and Etherification Reactions
Esterification: The hydroxyl group of this compound can be readily converted to an ester. A classic method for this is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol in large excess or by removing water as it forms. masterorganicchemistry.com Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. uobaghdad.edu.iq
Etherification: The formation of ethers from this compound is another crucial derivatization. The Williamson ether synthesis is a common method, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the stability and specific cleavage conditions of certain ethers, this reaction is also fundamental to protection strategies. uobaghdad.edu.iquwindsor.ca For instance, benzyl (B1604629) ethers are frequently used as protecting groups because they are stable under many conditions but can be easily removed by catalytic hydrogenolysis. uobaghdad.edu.iq
Transformations involving Protection/Deprotection Strategies
To prevent the hydroxyl group from interfering with reactions at other sites of the molecule, it is often temporarily masked with a protecting group. libretexts.org The choice of protecting group is critical, as it must be easy to install, stable to the subsequent reaction conditions, and readily removed in high yield when no longer needed. uobaghdad.edu.iq
For alcohols, the most common protecting groups convert the hydroxyl into an ether or an ester. libretexts.org
Common Protecting Groups for Alcohols:
Silyl (B83357) Ethers: These are among the most widely used protecting groups due to their ease of formation and removal. highfine.com Common silyl ethers include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldiphenylsilyl (TBDPS). uobaghdad.edu.iquchicago.edu They are typically formed by reacting the alcohol with a silyl chloride (e.g., TBS-Cl) in the presence of a base like imidazole. highfine.com Their stability to various conditions differs, and they are generally cleaved by fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acidic conditions. uwindsor.cahighfine.com
Alkyl Ethers: Benzyl ethers (Bn) are particularly useful as they are stable to acidic and basic conditions but can be selectively removed by hydrogenolysis (H₂/Pd-C). uobaghdad.edu.iq
Acetals: Groups like tetrahydropyranyl (THP) and methoxymethyl (MOM) are also employed. uwindsor.cahighfine.com These are stable to bases, nucleophiles, and reducing agents but are sensitive to acidic conditions, allowing for selective deprotection. uwindsor.ca
Table 2: Common Hydroxyl Protecting Groups and Deprotection Methods
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Reagent(s) |
|---|---|---|---|
| tert-Butyldimethylsilyl Ether | TBDMS/TBS | TBS-Cl, Imidazole | TBAF, HF, Acetic Acid uwindsor.cahighfine.com |
| Benzyl Ether | Bn | NaH, Benzyl Bromide (BnBr) | H₂, Pd/C uobaghdad.edu.iq |
| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), p-TsOH | Aqueous Acid (e.g., HCl, Acetic Acid) uwindsor.ca |
Reactions Involving the Fluorinated Phenyl Ring
The 3,4-difluorophenyl group is not merely a spectator; its electronic properties influence the reactivity of the aromatic ring and provide sites for further functionalization.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), the substituents already on the benzene (B151609) ring dictate the position of the incoming electrophile. libretexts.org The 3,4-difluorophenyl ring in the title compound has three substituents to consider: two fluorine atoms and a 1-hydroxyethyl group.
Directing Effects: Halogens, like fluorine, are deactivating yet ortho, para-directing due to a conflict between their inductive electron-withdrawal and resonance electron-donation effects. libretexts.orguci.edu The alkyl alcohol group is an activating, ortho, para-director. uci.edu The combined effect of these groups will direct incoming electrophiles to the positions ortho or para to the activating 1-hydroxyethyl group (positions 2 and 6) and ortho to one of the fluorine atoms. The substitution pattern is a result of the interplay of these directing effects, with the activating group typically having a stronger influence. Therefore, substitution is most likely to occur at the C-2 and C-6 positions of the phenyl ring.
Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com However, Friedel-Crafts reactions can be complicated by the presence of the hydroxyl group, which can coordinate to the Lewis acid catalyst, often necessitating protection of the alcohol prior to the reaction. uci.edu
Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.com While the C-F bond is generally strong and less reactive in cross-coupling than C-Cl, C-Br, or C-I bonds, the aromatic ring can be modified to participate in these reactions.
A common strategy involves introducing a more reactive handle onto the aromatic ring, such as a bromine, iodine, or triflate group, via electrophilic aromatic substitution or other methods. Once installed, this handle can participate in a variety of cross-coupling reactions:
Suzuki-Miyaura Coupling: Couples an organoboron reagent with an organic halide or triflate. sigmaaldrich.com
Heck Coupling: Forms a C-C bond between an aryl halide and an alkene. sigmaaldrich.comyoutube.com
Buchwald-Hartwig Amination: Forms a C-N bond between an aryl halide and an amine. youtube.com
Sonogashira Coupling: Couples an aryl halide with a terminal alkyne. sigmaaldrich.com
These reactions significantly expand the synthetic utility of this compound, allowing for the attachment of a wide array of functional groups and the construction of complex molecules. The development of specialized catalysts and ligands continues to broaden the scope of these transformations. sigmaaldrich.comacs.org
Use in the Construction of Complex Chiral Molecules
The inherent chirality of this compound is leveraged in synthetic chemistry to introduce a specific stereocenter into a target molecule, which is often a crucial determinant of its biological activity.
Integration into Multi-Step Organic Syntheses
This compound is a key chiral building block in the synthesis of various complex organic molecules. Its primary application lies in its conversion to other chiral intermediates that are then incorporated into the final structure of biologically active compounds. A notable example is its role in the synthesis of Ticagrelor, an antiplatelet drug used to prevent thrombotic events. uliege.bechemicalbook.com
The synthesis of Ticagrelor involves the preparation of a chiral cyclopropylamine (B47189) derivative, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, which is derived from this compound. google.com This chiral amine is then coupled with a substituted triazolopyrimidine core to form the final drug molecule. nih.govrasayanjournal.co.in The stereochemistry of the cyclopropane (B1198618) ring, which is essential for the drug's efficacy, is directly established from the stereocenter of the starting alcohol.
Several synthetic routes to Ticagrelor highlight the importance of this chiral alcohol. One common strategy involves the conversion of this compound to a corresponding chiral chloro-intermediate, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. researchgate.netresearchgate.netgoogle.com This transformation can be achieved through various methods, including enzymatic reduction of the corresponding ketone, which offers high enantioselectivity. researchgate.netresearchgate.net The resulting chiral chloro-alcohol is then subjected to a series of reactions to form the cyclopropane ring and subsequent amine functionality.
The integration of this compound into these multi-step syntheses underscores its value in providing a reliable source of chirality for the construction of complex and medicinally important molecules. The difluorophenyl moiety also plays a significant role in the pharmacological profile of the final product.
Role in Chiral Ligand and Catalyst Development
While direct applications of this compound in the development of chiral ligands and catalysts are not as extensively documented as its use as a building block, the principles of chiral ligand synthesis suggest its potential in this area. Chiral alcohols are frequently used as precursors for the synthesis of ligands for asymmetric catalysis. These ligands, often containing phosphorus, nitrogen, or oxygen donor atoms, can coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of a reaction.
For instance, chiral β-amino alcohols are precursors to widely used chiral ligands such as oxazolines and their pyridine-containing counterparts (PyBox ligands). researchgate.net These ligands are effective in a variety of metal-catalyzed asymmetric reactions. The synthesis of such ligands often involves the condensation of a chiral amino alcohol with a dinitrile. researchgate.net Although specific examples utilizing this compound for this purpose are not prominent in the literature, its structural features are amenable to such transformations.
Furthermore, chiral alcohols can be incorporated into larger ligand frameworks to induce chirality. The development of dinuclear iridium complexes with chiral BINAP ligands demonstrates how chiral phosphine (B1218219) ligands can create a chiral environment around metal centers for applications in photocatalysis. nih.gov The synthesis of such complex catalysts often relies on the availability of a diverse pool of chiral starting materials, and this compound represents a potentially useful, though not yet widely exploited, member of this pool. The development of novel catalysts is an ongoing area of research, and the unique electronic properties of the difluorophenyl group could offer advantages in certain catalytic systems.
Precursor to Structurally Diverse Chiral Intermediates (e.g., Cyclopropyl (B3062369) Derivatives)
One of the most significant applications of this compound is its role as a precursor to a variety of structurally diverse chiral intermediates. The transformation of this chiral alcohol into other valuable synthons allows for the introduction of the 3,4-difluorophenyl ethyl moiety with a defined stereochemistry into a wide range of target molecules.
A prime example of this is the synthesis of chiral cyclopropyl derivatives. As mentioned previously, the synthesis of the antiplatelet drug Ticagrelor relies on the key intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. uliege.begoogle.com The synthesis of this cyclopropylamine starts from this compound. The conversion typically involves the transformation of the alcohol into a suitable leaving group, followed by intramolecular cyclization.
The synthesis of the related intermediate, ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate, further illustrates the utility of this chiral alcohol. researchgate.netbldpharm.com This cyclopropane derivative can be prepared from (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, which is itself synthesized from the corresponding ketone via highly enantioselective enzymatic reduction. researchgate.net This process highlights a green and efficient method for producing these valuable chiral intermediates on an industrial scale.
The ability to convert this compound into these and other chiral intermediates makes it a versatile building block in organic synthesis. The resulting intermediates can then be used in a variety of coupling reactions and further functional group manipulations to access a broad range of complex chiral molecules.
Table of Key Intermediates Derived from this compound:
| Intermediate | Structure | Application |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine | ![]() | Key intermediate in the synthesis of Ticagrelor |
| (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | Precursor for the synthesis of cyclopropyl derivatives | |
| Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | ![]() | Chiral building block for organic synthesis |
Mechanistic and Theoretical Studies on the Formation and Reactivity of 1r 1 3,4 Difluorophenyl Ethan 1 Ol
Reaction Mechanism Elucidation in Asymmetric Catalysis
The primary route to (1R)-1-(3,4-difluorophenyl)ethan-1-ol involves the asymmetric reduction of the prochiral ketone, 1-(3,4-difluorophenyl)ethanone. Two of the most powerful and widely studied methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF). wikipedia.org The mechanism, originally proposed by Corey and coworkers, involves the formation of a complex between the oxazaborolidine catalyst and the borane. wikipedia.orgyoutube.com The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a specific orientation to minimize steric interactions. This pre-organization facilitates the intramolecular transfer of a hydride from the coordinated borane to the ketone's carbonyl carbon, leading to the formation of the chiral alcohol with high enantioselectivity. nih.gov The catalyst is regenerated in the process, allowing for a catalytic cycle.
The Noyori asymmetric hydrogenation employs ruthenium (II) complexes bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand. nrochemistry.comwikipedia.org The mechanism is understood to proceed through a metal-ligand bifunctional pathway. nih.gov The ruthenium dihydride complex, formed in situ, does not directly coordinate to the ketone's carbonyl oxygen. Instead, the reaction is believed to occur in the outer coordination sphere of the 18-electron ruthenium complex. A hydride from the metal and a proton from one of the amine ligands of the diamine are transferred to the carbonyl group via a six-membered pericyclic transition state. nih.gov The chirality of the diphosphine and diamine ligands creates a well-defined chiral environment that dictates the facial selectivity of the hydride transfer, resulting in high enantiomeric excess of the alcohol product. The reaction is often accelerated by the addition of a base. nih.gov
Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for gaining deeper insights into reaction mechanisms and the origins of stereoselectivity that are often difficult to probe experimentally. For the synthesis of this compound, computational methods such as molecular modeling, transition state analysis, and Density Functional Theory (DFT) calculations are highly relevant.
Molecular Modeling and Conformation Analysis
Molecular modeling allows for the visualization and analysis of the three-dimensional structures of the catalyst, substrate, and their intermediates. For this compound, conformational analysis can predict the most stable arrangement of the 3,4-difluorophenyl group and the hydroxyl and methyl substituents around the chiral center. This information is valuable for understanding potential intermolecular interactions in various chemical and biological environments.
In the context of its synthesis, molecular modeling of the catalyst-substrate complexes is particularly insightful. For instance, in the CBS reduction, modeling can illustrate how the 3,4-difluorophenyl group (the larger substituent) orients itself away from the bulky substituent on the oxazaborolidine ring in the transition state, thus favoring the formation of the (R)-enantiomer.
Transition State Analysis for Stereoselectivity Prediction
The enantioselectivity of a reaction is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. Transition state analysis, often performed using quantum mechanical calculations, can quantify these energy differences and thus predict the enantiomeric excess (ee) of a reaction.
For the asymmetric reduction of 1-(3,4-difluorophenyl)ethanone, computational chemists can model the transition states for hydride delivery to the re and si faces of the carbonyl group. By comparing the calculated activation energies, a prediction of the major enantiomer can be made. These calculations have been successfully applied to the Noyori asymmetric hydrogenation of acetophenone (B1666503), where the favored transition state is stabilized by attractive interactions, such as CH-π interactions, between the substrate and the chiral ligands. lanl.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules. nih.gov DFT calculations can provide information about orbital energies, charge distributions, and electrostatic potentials, which are all crucial for understanding how a catalyst and substrate interact.
In the context of the synthesis of this compound, DFT calculations can be used to:
Elucidate the electronic properties of the 1-(3,4-difluorophenyl)ethanone substrate, such as the electrophilicity of the carbonyl carbon.
Model the entire catalytic cycle for the CBS or Noyori reduction, providing calculated energies for all intermediates and transition states. nih.gov
Investigate the nature of non-covalent interactions (e.g., hydrogen bonds, CH-π interactions) that stabilize the favored transition state. acs.org
Rationalize the effect of substituents on the catalyst or substrate on the observed enantioselectivity. rsc.org
For example, a DFT study on the Noyori-Ikariya asymmetric transfer hydrogenation highlighted the importance of noncovalent interactions in determining the stereochemical outcome. lanl.gov Similar principles would apply to the hydrogenation of 1-(3,4-difluorophenyl)ethanone.
Stereochemical Models and Prediction Rules in Chiral Induction
Based on extensive experimental and computational studies, stereochemical models have been developed to predict the absolute configuration of the product alcohol in asymmetric ketone reductions.
For the CBS reduction , the predictive model is based on the steric differentiation of the two substituents on the prochiral ketone. The ketone coordinates to the Lewis acidic boron of the oxazaborolidine catalyst in such a way that the larger substituent (RL) occupies a pseudo-equatorial position to minimize steric clash with the catalyst's framework. The smaller substituent (RS) is placed in a pseudo-axial position. The hydride is then delivered from the borane complex to the face of the carbonyl that is opposite to the bulky group on the catalyst, leading to a predictable stereochemical outcome. youtube.com For 1-(3,4-difluorophenyl)ethanone, the 3,4-difluorophenyl group is considered RL and the methyl group is RS. Using an (S)-oxazaborolidine catalyst, this model predicts the formation of (R)-1-(3,4-difluorophenyl)ethan-1-ol.
For the Noyori asymmetric hydrogenation , the stereochemical outcome is rationalized by considering the chiral pocket created by the C₂-symmetric BINAP ligand and the chiral diamine. harvard.edu The substrate approaches the ruthenium hydride in a specific quadrant to avoid steric repulsion with the phenyl groups of the BINAP ligand. Furthermore, attractive CH-π interactions between the aromatic ring of the ketone and the BINAP ligand can stabilize the favored transition state. The absolute configuration of the resulting alcohol is dependent on the chirality of both the BINAP and the diamine ligand. For the reduction of aryl ketones, a catalyst with (R)-BINAP and (R,R)-DPEN (1,2-diphenylethylenediamine) typically yields the (R)-alcohol.
The following table summarizes experimental results for the asymmetric hydrogenation of 1-(3,4-difluorophenyl)ethanone using a Ru-TsDPEN-diphosphine catalyst system, illustrating the high yields and enantioselectivities that can be achieved.
Table 1: Asymmetric Hydrogenation of 1-(3,4-Difluorophenyl)ethanone
| Entry | Diphosphine Ligand | Solvent | Yield (%) | ee (%) |
| 1 | (S)-BINAP | Methanol | 98 | 95 (S) |
| 2 | (S)-Tol-BINAP | Methanol | >99 | 97 (S) |
| 3 | (S)-Xyl-BINAP | Methanol | >99 | 98 (S) |
| 4 | (R)-SEGPHOS | Methanol | >99 | 99 (R) |
Data sourced from a doctoral thesis on the development of ruthenium catalysts for asymmetric hydrogenation.
Industrial Scale Up and Process Development Considerations for 1r 1 3,4 Difluorophenyl Ethan 1 Ol Synthesis
Economical and Environmental Aspects of Synthetic Routes
The industrial synthesis of (1R)-1-(3,4-difluorophenyl)ethan-1-ol is primarily achieved through two main routes: asymmetric transfer hydrogenation (ATH) of 3',4'-difluoroacetophenone (B1295030) and biocatalytic reduction of the same prochiral ketone. The choice between these methods is heavily influenced by economic and environmental considerations.
Biocatalytic reduction , on the other hand, presents a more economical and environmentally friendly alternative. mdpi.comnih.gov This method utilizes enzymes, either as isolated preparations or within whole-cell systems, to catalyze the enantioselective reduction of the ketone substrate. wisdomlib.org The advantages of biocatalysis include:
Lower Catalyst Cost: Enzymes can often be produced cost-effectively through fermentation, and whole-cell biocatalysts can be even more economical as they eliminate the need for costly enzyme purification. nih.gov
Milder Reaction Conditions: Biocatalytic reactions are typically conducted in aqueous media under mild conditions of temperature and pressure, leading to energy savings and enhanced process safety. mdpi.comwisdomlib.org
Reduced Environmental Impact: The use of water as a solvent and the biodegradable nature of the biocatalyst significantly reduce the environmental footprint of the process. nih.govnih.gov
A comparative analysis highlights the economic and environmental benefits of biocatalytic routes over traditional chemical synthesis. For instance, the production of other chiral alcohols has demonstrated that implementing a chemoenzymatic process can lead to a significant reduction in costs and waste, in some cases by over 90%. researchgate.net
Table 1: Economic and Environmental Comparison of Synthetic Routes
| Feature | Asymmetric Transfer Hydrogenation | Biocatalytic Reduction |
|---|---|---|
| Catalyst | Expensive noble metals (e.g., Ru, Rh) and chiral ligands. rsc.orgtcichemicals.com | Relatively inexpensive enzymes or whole cells. nih.gov |
| Solvent | Often requires organic solvents. nih.gov | Primarily water-based media. nih.gov |
| Reaction Conditions | Can require elevated temperatures and pressures. | Mild temperatures and atmospheric pressure. mdpi.com |
| Waste Generation | Can generate significant metallic and solvent waste. nih.gov | Primarily biodegradable waste. nih.gov |
| Overall Cost | Higher due to catalyst and solvent costs. lookchem.com | Generally lower due to cheaper catalysts and milder conditions. nih.gov |
Challenges in Large-Scale Enantioselective Production
Despite the promise of both ATH and biocatalytic methods, scaling up the enantioselective production of this compound presents several challenges.
For asymmetric transfer hydrogenation , a key challenge is the efficiency and stability of the catalyst at an industrial scale. Low catalyst loading is crucial to minimize costs, requiring highly active and robust catalysts that can maintain high enantioselectivity over extended periods and multiple cycles. acs.org The separation of the catalyst from the product stream for reuse can also be a complex and costly operation.
In biocatalytic production , challenges include:
Substrate and Product Inhibition: High concentrations of the substrate (3',4'-difluoroacetophenone) or the product alcohol can inhibit or deactivate the enzyme, limiting the achievable product titer. nih.gov
Cofactor Regeneration: Many oxidoreductases used in these reductions require a stoichiometric amount of a nicotinamide (B372718) cofactor (NADH or NADPH), which is expensive. Efficient in-situ cofactor regeneration systems are essential for an economically viable process. wisdomlib.org Whole-cell systems often have an advantage here as they can regenerate cofactors internally. nih.gov
Process Optimization: Achieving high space-time yields requires careful optimization of reaction parameters such as pH, temperature, substrate feeding strategy, and downstream processing for product isolation. rsc.org
Biocatalyst Stability: The operational stability of the enzyme or whole cells under industrial process conditions is critical for ensuring consistent performance and minimizing catalyst replacement costs.
Overcoming these challenges often involves extensive process development, including the engineering of more robust enzymes, the design of efficient cofactor regeneration systems, and the implementation of advanced reactor technologies. acs.org
Table 2: Key Challenges and Mitigation Strategies in Large-Scale Production
| Challenge | Mitigation Strategy |
|---|---|
| High Catalyst Cost (ATH) | Development of highly active catalysts with low loading, catalyst recycling. lookchem.comacs.org |
| Substrate/Product Inhibition (Biocatalysis) | Fed-batch strategies, in-situ product removal, enzyme engineering. nih.gov |
| Cofactor Regeneration (Biocatalysis) | Use of whole-cell systems, coupled enzyme systems for cofactor recycling. wisdomlib.orgnih.gov |
| Downstream Processing | Optimization of extraction and purification methods to ensure high product purity and yield. |
| Process Scalability | Robust process design and control to ensure consistent performance from lab to industrial scale. acs.org |
Green Chemistry Principles in the Synthesis of Chiral Fluoroalcohols
The synthesis of this compound provides a clear example of the application of green chemistry principles to reduce the environmental impact of pharmaceutical manufacturing.
The twelve principles of green chemistry offer a framework for designing more sustainable chemical processes. Biocatalytic routes for chiral fluoroalcohol synthesis align well with several of these principles:
Prevention: Biocatalytic processes often generate less waste compared to their chemical counterparts. nih.gov
Atom Economy: While the ideal atom economy is dictated by the stoichiometry of the reduction reaction, biocatalysis can approach this ideal by minimizing the use of protecting groups and other auxiliaries.
Less Hazardous Chemical Syntheses: Biocatalysis employs non-toxic and biodegradable enzymes and avoids the use of hazardous reagents and solvents. mdpi.com
Designing Safer Chemicals: The desired product is a key pharmaceutical intermediate, and biocatalysis provides a clean route to its synthesis.
Safer Solvents and Auxiliaries: The use of water as the primary solvent is a major advantage of biocatalysis. nih.gov Research into the use of deep eutectic solvents (DESs) also shows promise for further greening the reaction medium. nih.gov
Design for Energy Efficiency: Mild reaction conditions significantly reduce energy consumption. wisdomlib.org
Use of Renewable Feedstocks: The enzymes themselves are derived from renewable resources.
Reduce Derivatives: Biocatalytic reactions are often highly selective, obviating the need for protecting groups.
Catalysis: Enzymes are highly efficient catalysts. wisdomlib.org
The greenness of a synthetic route can be quantified using various metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI). nih.gov Biocatalytic processes for chiral alcohol production typically exhibit lower E-Factors and PMIs, indicating a more sustainable process with less waste generated per kilogram of product. nih.gov The adoption of biocatalysis in the pharmaceutical industry is a testament to its ability to deliver both economic and environmental benefits. nih.gov
Future Directions in the Research and Development of 1r 1 3,4 Difluorophenyl Ethan 1 Ol
Discovery of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
While enzymatic methods are prominent, the discovery of novel chemical catalytic systems remains a significant goal for achieving higher efficiency, selectivity, and broader applicability. Current research in asymmetric synthesis points towards versatile and modular methods that could be adapted for producing chiral alcohols like (1R)-1-(3,4-difluorophenyl)ethan-1-ol.
Future research is likely to explore the combination of different catalytic modes. A promising strategy involves the merger of hydrogen atom transfer (HAT) photocatalysis with chiral metal catalysis. For instance, a dual catalytic system using a decatungstate HAT photocatalyst and a chiral nickel catalyst has been successfully applied to the synthesis of other chiral diols. nih.gov This approach allows for the highly stereoselective and atom-economical synthesis from simple starting materials. nih.gov Adapting such photocatalytic methods could provide new, efficient pathways to the target compound.
Another avenue of research is the advancement of catalytic transfer hydrogenation. Methods using cost-effective metal catalysts in combination with hydrogen donors like formic acid and triethylamine (B128534) have been developed for related chloro-substituted analogs. google.com Future work will likely focus on discovering new chiral ligands and metal complexes that can catalyze the reduction of the precursor ketone, 1-(3,4-difluorophenyl)ethanone, with even greater enantioselectivity (ee) and under milder, more sustainable conditions. The goal is to develop systems that are not only highly selective but also robust and suitable for large-scale industrial production. google.com
Advanced Biocatalytic Approaches and Enzyme Evolution
Biocatalysis represents a powerful and green alternative to traditional chemical synthesis for producing enantiomerically pure alcohols. The asymmetric reduction of the corresponding ketone to (1S)- or this compound is a key application area for ketoreductases (KREDs), carbonyl reductases (CRs), and alcohol dehydrogenases (ADHs). researchgate.netresearchgate.netdntb.gov.ua
The future of biocatalysis in this area lies in two main directions: the discovery of new enzymes and the engineering of existing ones.
Enzyme Discovery: Researchers continue to mine the genomes of diverse microorganisms to identify novel reductases with high activity and selectivity. researchgate.netdntb.gov.ua For example, a new alcohol dehydrogenase, Rhky-ADH, was identified from Rhodococcus kyotonensis and showed potential for producing chiral alcohols. researchgate.net Screening of KRED libraries has also proven effective, as demonstrated by the identification of the KR-01 ketoreductase for the synthesis of a related chiral alcohol intermediate for Ticagrelor. researchgate.netresearchgate.net
Enzyme Evolution and Engineering: Traditional screening methods can be time-consuming. researchgate.net Modern enzyme engineering strategies, including structure-guided rational design and directed evolution, are being employed to enhance enzyme properties. researchgate.netresearchgate.net By creating mutant libraries through techniques like error-prone PCR, researchers have successfully identified variants with significantly increased activity. researchgate.net For instance, single amino acid substitutions in the carbonyl reductase ChKRED20 led to mutants with greatly improved performance. researchgate.net Molecular dynamics simulations can further aid this process by revealing how specific mutations stabilize enzyme structures, leading to enhanced activity. researchgate.net Future work will focus on tailoring enzymes to achieve near-perfect conversion and enantioselectivity at high substrate concentrations, making the processes more economically viable for industrial applications. researchgate.netresearchgate.net
Table 1: Examples of Biocatalysts in the Synthesis of Chiral Alcohols
| Enzyme/Organism | Substrate | Product | Key Finding | Source |
|---|---|---|---|---|
| Ketoreductase (KRED) KR-01 | 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | Achieved near 100% conversion and >99.9% ee at a high substrate load (500 g/L). | researchgate.netresearchgate.net |
| Carbonyl Reductase LsCR | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | A novel enzyme engineering strategy was established to modify this enzyme for improved synthesis. | researchgate.net |
| Ketoreductase ChKRED20 | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | Mutants identified via error-prone PCR showed significantly increased activity. | researchgate.net |
| Candida parapsilosis 104659 (Whole cells) | 1-(3,4-difluorophenyl)-3-nitropropan-1-one | (S)-1-(3,4-difluorophenyl)-3-nitropropan-1-ol | Demonstrated high conversion (>99.0%) and enantioselectivity (98.0% ee) using whole resting cells. | researchgate.net |
Chemoenzymatic Strategy Development
Chemoenzymatic processes, which combine the high selectivity of biocatalysis with the broad reaction scope of chemical synthesis, offer a powerful approach for manufacturing complex molecules. A key future direction is the development of streamlined, multi-step syntheses where this compound is generated enzymatically and then converted into more complex targets through subsequent chemical steps.
Exploration of New Synthetic Applications and Derivatization Pathways
While this compound is primarily known as a precursor to Ticagrelor, its potential as a chiral building block for other novel molecules is an area ripe for exploration. Future research will likely focus on using this alcohol as a starting point for the synthesis of new classes of biologically active compounds. The difluorophenyl group and the chiral hydroxyl center are attractive features for medicinal chemistry.
One promising direction is the synthesis of novel heterocyclic compounds, which are core structures in many pharmaceuticals. openmedicinalchemistryjournal.comresearchgate.net For example, the 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netbibliotekanauki.pl Future synthetic campaigns could involve derivatizing the hydroxyl group of this compound to link it to or help form such heterocyclic systems. By analogy, the indane-1,3-dione core is another versatile structure that can be modified to create a variety of organic dyes and biologically active molecules. mdpi.com Researchers could explore pathways to incorporate the chiral (1R)-1-(3,4-difluorophenyl)ethyl moiety into these or other complex scaffolds, aiming to create new chemical entities with unique therapeutic potential.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry is a major trend in modern chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. fu-berlin.denih.gov The synthesis of this compound is an ideal candidate for adaptation to flow processes.
Future research will focus on developing automated, multi-step flow systems for its production. fu-berlin.de Key advantages of flow chemistry include superior control over reaction parameters (temperature, pressure, and time), the ability to safely handle highly reactive intermediates, and a significant reduction in purification steps, waste, and manual operations. fu-berlin.de
For the synthesis of this chiral alcohol, a flow system could incorporate a packed-bed reactor containing an immobilized reductase enzyme or a heterogeneous chemical catalyst. fu-berlin.de This would allow for continuous production and easy separation of the catalyst from the product stream. Downstream modules for in-line purification, such as liquid-liquid extraction separators or scavenging cartridges, could be integrated to deliver a pure product without the need for traditional workups. fu-berlin.deuc.pt The development of such telescoped processes, where multiple reaction and purification steps are linked sequentially, represents a major goal for the efficient and sustainable manufacturing of this important pharmaceutical intermediate. fu-berlin.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


